molecular formula C15H10Cl2O4S B14414752 (2,3-Dichloro-4-(2-(2-thenoyl)vinyl)phenoxy)acetic acid CAS No. 80672-97-5

(2,3-Dichloro-4-(2-(2-thenoyl)vinyl)phenoxy)acetic acid

Cat. No.: B14414752
CAS No.: 80672-97-5
M. Wt: 357.2 g/mol
InChI Key: NEFNTKXPJAWGGJ-HWKANZROSA-N
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Description

(2,3-Dichloro-4-(2-(2-thenoyl)vinyl)phenoxy)acetic acid is a chemical compound with the molecular formula C15H10Cl2O4S It is known for its unique structure, which includes a phenoxyacetic acid moiety substituted with dichloro and thenoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dichloro-4-(2-(2-thenoyl)vinyl)phenoxy)acetic acid typically involves the reaction of 2,3-dichlorophenol with 2-thenoyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The resulting intermediate is then reacted with chloroacetic acid to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

(2,3-Dichloro-4-(2-(2-thenoyl)vinyl)phenoxy)acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.

    Medicine: Explored for its potential as a diuretic and antihypertensive agent.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2,3-Dichloro-4-(2-(2-thenoyl)vinyl)phenoxy)acetic acid involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to inhibit certain enzymes, leading to altered cellular processes. The compound’s diuretic and antihypertensive effects are thought to be mediated through its action on renal pathways, promoting the excretion of sodium and water .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,3-Dichloro-4-(2-(2-thenoyl)vinyl)phenoxy)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

80672-97-5

Molecular Formula

C15H10Cl2O4S

Molecular Weight

357.2 g/mol

IUPAC Name

2-[2,3-dichloro-4-[(E)-3-oxo-3-thiophen-2-ylprop-1-enyl]phenoxy]acetic acid

InChI

InChI=1S/C15H10Cl2O4S/c16-14-9(3-5-10(18)12-2-1-7-22-12)4-6-11(15(14)17)21-8-13(19)20/h1-7H,8H2,(H,19,20)/b5-3+

InChI Key

NEFNTKXPJAWGGJ-HWKANZROSA-N

Isomeric SMILES

C1=CSC(=C1)C(=O)/C=C/C2=C(C(=C(C=C2)OCC(=O)O)Cl)Cl

Canonical SMILES

C1=CSC(=C1)C(=O)C=CC2=C(C(=C(C=C2)OCC(=O)O)Cl)Cl

Origin of Product

United States

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